molecular formula C2H2Br2O B13063015 2,2-Dibromoethenol

2,2-Dibromoethenol

Cat. No.: B13063015
M. Wt: 201.84 g/mol
InChI Key: GOESUIYHAZGUQK-UHFFFAOYSA-N
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Description

2,2-Dibromoethenol is a chemical compound with the molecular formula C2H2Br2O. It is a derivative of ethanol where two hydrogen atoms are replaced by bromine atoms. This compound is known for its applications in various fields, including organic synthesis and as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromoethenol can be synthesized through the bromination of ethylene. One common method involves the reaction of ethylene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction proceeds as follows:

C2H4+Br2C2H2Br2\text{C}_2\text{H}_4 + \text{Br}_2 \rightarrow \text{C}_2\text{H}_2\text{Br}_2 C2​H4​+Br2​→C2​H2​Br2​

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in reactors where ethylene gas is bubbled through a solution of bromine in an inert solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromoethenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibromoacetic acid.

    Reduction: Reduction of this compound can yield ethylene glycol.

    Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Dibromoacetic acid

    Reduction: Ethylene glycol

    Substitution: Various substituted ethanols depending on the nucleophile used

Scientific Research Applications

2,2-Dibromoethenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibromoethenol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms in the compound can form strong interactions with the enzyme, leading to inhibition of its activity. This mechanism is similar to other halogenated compounds that act as enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Tribromoethanol: Similar in structure but with three bromine atoms instead of two.

    2,2-Dichloroethanol: Similar structure with chlorine atoms instead of bromine.

    2,2-Difluoroethanol: Similar structure with fluorine atoms instead of bromine.

Uniqueness

2,2-Dibromoethenol is unique due to its specific reactivity and the strength of the bromine-carbon bonds. This makes it particularly useful in reactions requiring strong electrophiles. Its applications in various fields, including organic synthesis and industrial production, highlight its versatility compared to other similar compounds.

Properties

Molecular Formula

C2H2Br2O

Molecular Weight

201.84 g/mol

IUPAC Name

2,2-dibromoethenol

InChI

InChI=1S/C2H2Br2O/c3-2(4)1-5/h1,5H

InChI Key

GOESUIYHAZGUQK-UHFFFAOYSA-N

Canonical SMILES

C(=C(Br)Br)O

Origin of Product

United States

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